molecular formula C18H17N3O4S2 B2573170 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886936-49-8

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2573170
CAS No.: 886936-49-8
M. Wt: 403.47
InChI Key: LEXHGDAQGSLXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide” is a complex organic molecule that contains a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is attached to an acetamide group at the 6-position and a benzamide group at the 2-position . The benzamide group is further substituted with an ethylsulfonyl group at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an acetamide group, and a benzamide group substituted with an ethylsulfonyl group . These functional groups could potentially participate in various chemical reactions.


Chemical Reactions Analysis

Benzothiazole derivatives have been shown to participate in a variety of chemical reactions . For example, they can undergo carboarylation reactions when exposed to certain catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the benzothiazole ring could potentially make the compound aromatic and relatively stable .

Scientific Research Applications

Antioxidant and Antimicrobial Applications

Benzothiazole derivatives have been widely explored for their antioxidant properties. These compounds can undergo specific reactions, including coupling and oxidation without coupling, which contribute to their total antioxidant capacity. The specific reactions and products of benzothiazole derivatives, such as coupling adducts with radical species, highlight their potential in antioxidant applications. However, the specific application of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide in antioxidant assays would require further elucidation to understand its efficacy and specific reaction pathways (Ilyasov et al., 2020).

Additionally, benzothiazole derivatives exhibit antimicrobial properties, with several studies highlighting their efficacy against a range of bacterial and fungal pathogens. The structural modifications of the benzothiazole moiety have been linked to enhanced antimicrobial activities, suggesting that this compound could potentially serve as a framework for the development of new antimicrobial agents. The synthesis and application of benzothiazole derivatives as antimicrobial agents reflect the ongoing need for novel compounds to combat drug-resistant pathogens (Elamin et al., 2020).

Applications in Enzymatic Remediation

The role of benzothiazole derivatives in enzymatic remediation of pollutants has been explored, with studies demonstrating the efficacy of these compounds in enhancing the degradation of recalcitrant organic pollutants. The interaction between benzothiazole derivatives and redox mediators in enzymatic systems can significantly improve the efficiency of pollutant degradation. This suggests a potential application of this compound in environmental remediation, particularly in enhancing the enzymatic degradation of pollutants in wastewater (Husain & Husain, 2007).

Future Directions

The study of benzothiazole derivatives is a promising area of research, particularly in the field of medicinal chemistry . Future research could explore the potential biological activities of this compound and its derivatives.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-3-27(24,25)14-7-4-12(5-8-14)17(23)21-18-20-15-9-6-13(19-11(2)22)10-16(15)26-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXHGDAQGSLXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.